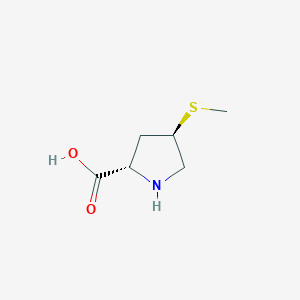

(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

Introduction of Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Methylthio Group Reactivity

The -SMe group participates in nucleophilic and oxidative reactions:

Carboxylic Acid Reactions

The -COOH group undergoes standard derivatization:

-

Amide Formation : Activated with HATU/DIPEA, reacts with amines (e.g., Fmoc-protected amino acids) to generate peptidomimetics .

-

Esterification : Methanol/H⁺ or DCC/DMAP yields methyl esters .

Stereochemical Considerations

-

Racemization Risk : Alkylation at the 4R position under strong basic conditions (e.g., NaH) may lead to partial epimerization. Protecting the carboxylic acid as a tert-butyl ester reduces this risk .

-

Chiral Resolution : Diastereomeric salts formed with (+)- or (-)-camphorsulfonic acid enable separation of (2S,4R) and (2S,4S) isomers via crystallization .

Key Research Findings

-

Green Manufacturing : A solvent-free chiral separation method using water achieves >99% enantiomeric excess (ee) for (2S,4R)-isomers, minimizing waste .

-

Radiosynthesis Efficiency : Automated synthesis of cis-4-[¹⁸F]fluoro-L-proline from (2S,4R)-precursors achieves 42% radiochemical yield (RCY) in 71 minutes .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

This compound is extensively used in peptide synthesis due to its ability to serve as a versatile building block. It facilitates the formation of peptide bonds and can act as a protecting group during solid-phase peptide synthesis (SPPS). The presence of the methylthio group enhances the stability of the peptide chain and allows for selective reactions without interfering with other functional groups, thereby improving the efficiency of the synthesis process .

Drug Development

Pharmaceutical Applications

The unique structural characteristics of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid make it valuable in drug development. It aids in designing novel pharmaceuticals with improved bioavailability and efficacy. The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders and cognitive impairments . Its derivatives have shown promise in clinical settings, being effective against conditions such as epilepsy and depression .

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation techniques, this compound is used to facilitate the attachment of biomolecules to drugs or imaging agents. This application is crucial for enhancing the targeting capabilities of therapeutic agents, which can lead to reduced side effects and improved treatment outcomes. The ability to modify the compound allows researchers to tailor its properties for specific therapeutic applications .

Material Science

Advanced Materials Development

this compound is also being explored in material science for developing advanced materials such as polymers and nanomaterials. These materials have potential applications in electronics, biotechnology, and drug delivery systems. The compound's unique properties enable the creation of materials with specific functionalities that can be utilized across various industries .

Comprehensive Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide formation | Enhances synthesis efficiency |

| Drug Development | Design of pharmaceuticals for neurological disorders | Improved bioavailability and efficacy |

| Bioconjugation | Attachment of biomolecules to drugs | Enhanced targeting and reduced side effects |

| Material Science | Development of advanced materials | Specific functionalities for diverse applications |

Case Studies

-

Peptide Therapeutics

Research has demonstrated that incorporating this compound into peptide structures can lead to increased stability and enhanced biological activity. For instance, studies have shown that peptides synthesized with this compound exhibit improved binding affinity to target receptors involved in neurological pathways . -

Neurological Disorder Treatments

Clinical trials involving derivatives of this compound have indicated effectiveness in treating conditions such as epilepsy and cognitive decline. These compounds were able to cross the blood-brain barrier effectively, making them strong candidates for further development . -

Material Innovations

In material science, research has focused on using this compound to create novel polymeric materials with enhanced mechanical properties and biocompatibility. Such advancements are paving the way for new applications in drug delivery systems and biomedical devices .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

(2S,4R)-4-(Methylsulfinyl)pyrrolidine-2-carboxylic acid: Similar structure but with a sulfoxide group instead of a methylthio group.

(2S,4R)-4-(Methylsulfonyl)pyrrolidine-2-carboxylic acid: Contains a sulfone group, differing in oxidation state.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methylthio group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity and potential applications in medicinal chemistry. Its unique stereochemistry and functional groups contribute to its reactivity and interactions with biological systems. This article provides an overview of its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₂S

- Molecular Weight : Approximately 145.22 g/mol

- Functional Groups : Carboxylic acid and methylthio group

The compound's structure allows for various chemical reactions, particularly due to the carboxylic acid moiety, which can participate in esterification and amide formation reactions. The methylthio group enhances its lipophilicity, potentially affecting its bioavailability and interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neuroactive Properties : The compound is involved in the synthesis of neuroactive compounds, contributing to studies on neurological disorders. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of pyrrolidine carboxylic acids can inhibit key enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on enzymes like tyrosinase, which is crucial for melanin production .

- Antitumor Activity : Some research has indicated that pyrrolidine derivatives can act as inhibitors of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway. This suggests potential applications in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials to construct the chiral center.

- Asymmetric Synthesis : Employing chiral catalysts or reagents to induce chirality during the formation of the pyrrolidine ring.

Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS). Its ability to form stable linkages with other amino acids facilitates the creation of complex peptide structures with high purity .

Drug Development

The compound is under investigation for its potential in developing new drugs targeting specific biological pathways. Its unique properties allow for modifications that enhance efficacy and selectivity against various diseases, including cancer and neurological disorders .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Neuroactive Compound Development : Research focusing on synthesizing neuroactive derivatives has demonstrated the compound's ability to influence neurotransmitter systems, indicating potential applications in treating neurological conditions.

- Inhibition of Tyrosinase : A study showed that structurally related compounds effectively inhibited tyrosinase activity, suggesting that this compound could similarly affect melanin production pathways .

- MDM2 Inhibition Studies : Investigations into derivatives targeting MDM2 have revealed promising antitumor activities, positioning this compound as a candidate for further development in cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid | C₆H₁₁NO₂ | Lacks methylthio group; simpler structure |

| (2S,4R)-N-Boc-4-methylpyrrolidine-2-carboxylic acid | C₉H₁₅NO₄ | Contains Boc protection; used in peptide synthesis |

| (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C₉H₁₅NO₄ | Hydroxyl group instead of methylthio; different reactivity profile |

This table illustrates the diversity within pyrrolidine derivatives while emphasizing the unique characteristics of this compound due to its specific functional groups and stereochemistry.

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

(2S,4R)-4-methylsulfanylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2S/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |

InChI Key |

KZLPQCNSZCKHAI-UHNVWZDZSA-N |

Isomeric SMILES |

CS[C@@H]1C[C@H](NC1)C(=O)O |

Canonical SMILES |

CSC1CC(NC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.